molecular formula C22H29NO9 B023061 (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid CAS No. 94731-13-2

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid

Cat. No.: B023061
CAS No.: 94731-13-2
M. Wt: 451.5 g/mol
InChI Key: GCESUDQAKCEBSY-MBOKBCRSSA-N
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Description

(±)-4-hydroxy Propranolol β-D-glucuronide is a metabolite of (±)-4-hydroxy propranolol, which is a metabolite of propranolol. The apparent half-life of (±)-4-hydroxy propranolol β-D-glucuronide is similar to propranolol and 4-hydroxy propranolol. Propranolol is a β-adrenergic antagonist, and the active enantiomer, (S)-(-)-propranolol, has log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCESUDQAKCEBSY-MBOKBCRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10915338
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94731-13-2
Record name 4-Hydroxypropranolol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094731132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-yl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10915338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid
Customer
Q & A

Q1: What are the major metabolic pathways of propranolol in humans and how does 4-hydroxypropranolol glucuronide fit in?

A1: Propranolol undergoes extensive first-pass metabolism in humans. Major metabolic pathways include ring oxidation to form 4-hydroxypropranolol, followed by glucuronidation to form 4-hydroxypropranolol glucuronide, as well as side-chain oxidation to form naphthoxylactic acid. Glucuronidation of propranolol itself also occurs, forming propranolol glucuronide [, , , ].

Q2: Is there a difference in the metabolism of the two enantiomers of propranolol?

A2: Yes, studies using deuterated enantiomers of propranolol have shown that while both enantiomers undergo similar metabolic pathways, the S-(-)-enantiomer is preferentially metabolized by ring oxidation, while the R-(+)-enantiomer favors side-chain oxidation [].

Q3: How does the formation of 4-hydroxypropranolol glucuronide change with increasing propranolol doses?

A3: Research indicates that the formation of 4-hydroxypropranolol glucuronide, along with other major metabolites, is saturable at higher doses of propranolol (40-320 mg/day). This saturability contributes to the non-linear pharmacokinetics of propranolol observed with increasing doses [].

Q4: Does pregnancy affect the metabolism of propranolol and the formation of its metabolites?

A4: Studies on pregnant women indicate that while the pharmacokinetics of propranolol, propranolol glucuronide, 4-hydroxypropranolol, and 4-hydroxypropranolol glucuronide remain largely unchanged during pregnancy, the formation of naphthoxylactic acid appears to be reduced, particularly in the third trimester [, ].

Q5: Can 4-hydroxypropranolol glucuronide be detected in patients undergoing hemodialysis?

A5: While not specifically addressed in the provided abstracts, one abstract mentions "massive propranolol metabolite retention during maintenance hemodialysis" []. This suggests that 4-hydroxypropranolol glucuronide, as a major metabolite, could potentially accumulate in patients with impaired renal function.

Q6: Is 4-hydroxypropranolol glucuronide found in human milk?

A6: Yes, propranolol and its metabolites, including 4-hydroxypropranolol glucuronide, have been detected in breast milk. The estimated maximum dose ingested by an infant through breastfeeding is low, approximately 0.1% of the maternal dose [].

Q7: How is 4-hydroxypropranolol glucuronide identified and quantified in biological samples?

A7: Early research utilized DEAE-Sephadex anion-exchange chromatography followed by reversed-phase HPLC for isolation and purification of glucuronide conjugates. Structure identification was achieved by electron impact GC/MS analysis of methyl ester-trimethylsilyl derivatives []. More recent techniques employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with chemical derivatization methods, such as using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC), to differentiate between aromatic and aliphatic glucuronide isomers [].

Q8: Are there species differences in the metabolism of propranolol?

A8: Yes, research comparing propranolol metabolism in horses to other species, including humans, has revealed differences. In horses, 4-hydroxypropranolol glucuronide is the major metabolite found in both plasma and urine, with side-chain glucuronidation and oxidation being less significant. Additionally, the biological half-life of propranolol in horses follows an allometric relationship with body weight, unlike in humans [].

Q9: How does the co-administration of diltiazem impact the metabolism of propranolol?

A9: Co-administration of diltiazem with propranolol leads to a significant reduction in the formation of ring-oxidized metabolites, including 4-hydroxypropranolol and its glucuronide. This results in an overall decrease in the oral clearance and increased bioavailability of both propranolol enantiomers. Interestingly, the S/R enantiomeric ratios of urinary metabolites remain largely unaffected [].

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